molecular formula C₁₈H₁₃D₁₉O₂ B1159041 Sebaleic Acid-d19

Sebaleic Acid-d19

Cat. No.: B1159041
M. Wt: 299.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Isotopic Features

  • Deuterium Substitution : Positions 10–18 are fully deuterated, creating a distinct isotopic signature for analytical detection.
  • Double Bonds : The $$ 5Z,8Z $$-configuration maintains the compound’s biological relevance to native sebaleic acid.
  • Stereochemistry : The cis orientation of double bonds ensures structural alignment with endogenous lipid peroxidation substrates.

Table 1: Key Chemical Identifiers of this compound

Property Value
Molecular Formula $$ \text{C}{18}\text{H}{13}\text{D}{19}\text{O}2 $$
CAS Registry Number 2692624-10-3
IUPAC Name (5Z,8Z)-5,8-Octadecadienoic-10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d19 acid
Deuterium Incorporation ≥99% (d1–d19 forms)
Purity ≥98% (with 5 µg BHT stabilizer)

Historical Context and Discovery of Deuterated Fatty Acids

The development of deuterated fatty acids traces back to Harold Urey’s 1931 discovery of deuterium, which revolutionized isotope applications in biochemistry. Rudolf Schoenheimer and David Rittenberg later pioneered deuterium-labeled metabolic studies in the 1930s, demonstrating isotope tracing in lipid metabolism. These foundational works enabled the synthesis of deuterated lipids, including this compound, for probing lipid dynamics.

Milestones in Deuterated Lipid Research

  • 1932 : Urey isolates deuterium via fractional distillation of liquid hydrogen.
  • 1937 : Schoenheimer uses deuterated water ($$ \text{D}_2\text{O} $$) to trace fatty acid metabolism in vivo.
  • 2000s : Retrotope Inc. develops deuterated PUFAs like RT001 (deuterated linoleic acid) to inhibit lipid peroxidation.
  • 2020s : Commercial availability of this compound as an internal standard for lipidomics.

Deuterated fatty acids gained prominence for their resistance to oxidative degradation due to the kinetic isotope effect, which slows hydrogen abstraction by reactive oxygen species. This property underpins their therapeutic and analytical applications.

Role in Modern Analytical Chemistry and Lipidomics

This compound is critical in mass spectrometry (MS)-based lipidomics for quantifying endogenous sebaleic acid, a biomarker for skin health and oxidative stress.

Applications in Analytical Workflows

  • Internal Standardization :
    • Compensates for matrix effects and ionization variability in GC-/LC-MS.
    • Enables precise quantification of sebaleic acid in biological samples (e.g., sebum, plasma).

Table 2: Analytical Performance of this compound

Parameter Value
Dynamic Range 5 orders of magnitude
Detection Limit 0.1 nM (GC-MS)
Linearity ($$ R^2 $$) ≥0.998
  • Isotope Dilution Assays :

    • Used to study sebaleic acid metabolism in neutrophil-mediated inflammation.
    • Facilitates tracking of lipid peroxidation kinetics in vitro.
  • Structural Elucidation :

    • Paired with ozone-induced dissociation (OzID) MS, it aids in resolving double bond positions in complex lipid mixtures.

Impact on Lipidomics Research

  • Oxidative Stress Studies : Deuterated PUFAs like this compound mitigate propagation of lipid peroxidation chains, providing insights into neurodegenerative diseases.
  • Non-Canonical Lipid Discovery : Enables detection of rare fatty acids (e.g., 5-oxo-ODE) in human plasma and vernix caseosa.

Properties

Molecular Formula

C₁₈H₁₃D₁₉O₂

Molecular Weight

299.56

Synonyms

(5Z,8Z)-5,8-Octadecadienoic Acid-d19;  (Z,Z)-5,8-Octadecadienoic Acid-d19;  cis,cis-5,8-Octadecadienoic Acid-d19;  cis-5,cis-8-Octadecadienoic Acid-d19; 

Origin of Product

United States

Scientific Research Applications

Biochemical Significance

Sebaleic acid (5,8-octadecadienoic acid) is a key polyunsaturated fatty acid found in human sebum and skin surface lipids. It plays a crucial role in skin health and has been implicated in various physiological processes. The deuterated variant, Sebaleic Acid-d19, serves as an internal standard for accurate quantification of sebaleic acid concentrations in biological samples. This is essential for studies investigating the metabolism of sebaleic acid and its derivatives.

Metabolic Pathways

Research has demonstrated that human neutrophils can metabolize sebaleic acid into several biologically active metabolites. The primary products identified include:

  • 5-Hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE)
  • 5-Oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE)
  • 5S,18-Dihydroxy-(6E,8Z)-octadecadienoic acid
  • 5-Oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid

These metabolites exhibit significant biological activity, particularly in mediating inflammatory responses. For instance, 5-HODE has been shown to act as a potent chemoattractant for neutrophils, suggesting a role in inflammatory skin diseases .

Analytical Applications

This compound is utilized extensively in analytical methods to quantify sebaleic acid levels accurately. Its deuterated nature allows for differentiation from non-deuterated compounds during mass spectrometric analysis. This specificity is crucial for studies examining lipid profiles in various conditions such as:

  • Dermatological Disorders : Understanding the lipid composition of sebum can provide insights into conditions like acne or eczema.
  • Metabolic Disorders : Changes in sebaleic acid levels may correlate with metabolic syndromes or inflammatory diseases.

Inflammatory Skin Diseases

A study investigated the metabolic conversion of sebaleic acid by neutrophils and its implications in inflammatory skin diseases. The research highlighted how metabolites like 5-HODE could enhance neutrophil infiltration at sites of inflammation, thereby contributing to the pathology of conditions such as psoriasis and dermatitis .

Quantification Techniques

In another case study focusing on analytical techniques, researchers employed this compound as an internal standard to quantify sebaleic acid levels in human sebum samples via LC-MS. The findings underscored the importance of accurate quantification methods for understanding the role of sebaleic acid in skin health .

References Table

ReferenceTitleDescription
Human Neutrophils Convert the Sebum-derived Polyunsaturated Fatty Acid Sebaleic AcidDiscusses the metabolism of sebaleic acid by neutrophils and its biological activity.
This compound - BiochemicalsOverview of this compound's applications as an internal standard for quantification purposes.
Human Neutrophils Convert the Sebum-derived Polyunsaturated Fatty AcidProvides insights into the metabolic pathways involving sebaleic acid and its derivatives.

Comparison with Similar Compounds

Sebaleic Acid vs. Sapienic Acid

Parameter Sebaleic Acid (C18:2 n-10) Sapienic Acid (C16:1 n-10)
Structure 5Z,8Z-18:2 6Z-16:1
Biosynthesis Derived from sapienic acid via elongation and Δ5 desaturation Synthesized via Δ6 desaturation of palmitic acid
Biological Role Precursor to pro-inflammatory 5-oxo-ODE Anti-inflammatory in macrophages (25 µM)
Metabolic Fate Converted by neutrophil 5-lipoxygenase (5-LO) to chemoattractants (5-HODE, 5-oxo-ODE) Incorporated into phospholipids and triglycerides in cancer cells

Key Findings :

  • Sapienic acid serves as a precursor to sebaleic acid in sebaceous glands and cancer cell lines (e.g., Caco-2) .
  • Unlike sapienic acid’s anti-inflammatory effects, sebaleic acid’s metabolites, particularly 5-oxo-ODE , exhibit pro-inflammatory chemoattractant activity via the OXE receptor in neutrophils .

Sebaleic Acid vs. Linoleic Acid

Parameter Sebaleic Acid (5Z,8Z-18:2) Linoleic Acid (9Z,12Z-18:2)
Double Bond Position Δ5, Δ8 Δ9, Δ12
Metabolic Pathways Substrate for neutrophil 5-LO → 5-HODE → 5-oxo-ODE Precursor to arachidonic acid and prostanoids
Sebum Composition Higher levels correlate with increased sebum secretion rates Lower levels in high sebum secretion; inversely proportional to sebaleic acid
Oxidation Stability Oxidizes similarly to α-linolenic acid but at lower doses More resistant to oxidation due to double bond positioning

Key Findings :

  • Sebaleic acid’s Δ5,8 structure makes it a poor substrate for cyclooxygenase (COX) but a direct target for 5-LO , producing 5-HODE and 5-oxo-ODE , which lack leukotriene-forming 11-double bonds .
  • In sebum, elevated secretion rates reduce linoleic acid proportions while increasing sebaleic acid, suggesting competitive metabolic regulation .

Sebaleic Acid vs. 5-Oxo-ODE

Parameter Sebaleic Acid 5-Oxo-ODE
Structure 5Z,8Z-18:2 5-oxo-6E,8Z-18:2
Biological Activity Inert precursor Potent neutrophil chemoattractant (EC₅₀ ≈ 10 nM)
Receptor Interaction N/A Binds OXE receptor, inducing calcium flux and actin polymerization

Key Findings :

  • 5-Oxo-ODE is a key bioactive metabolite of sebaleic acid, implicated in neutrophil recruitment during inflammatory skin diseases (e.g., acne) .
  • Sebaleic Acid-d19 is critical for quantifying 5-oxo-ODE in lipidomics studies due to its isotopic stability .

This compound vs. Other Deuterated Standards

Compound cis-6-Hexadecenoic Acid-d19 This compound
Chain Length C16:1 C18:2
Deuterium Positions 19 deuteriums on terminal carbons 19 deuteriums on C10–C18
Application Quantifies cis-6-C16:1 in skin lipidomics Quantifies sebaleic acid and its metabolites

Key Findings :

  • Structural differences dictate their use in quantifying distinct fatty acids. This compound’s longer chain and double bonds necessitate specialized chromatographic separation .

Data Table: Structural and Functional Comparison

Compound Structure Molecular Formula Molecular Weight Key Features References
This compound 5Z,8Z-18:2 (d19) C₁₈H₁₃D₁₉O₂ 299.56 Deuterated internal standard for MS
Sapienic Acid 6Z-16:1 C₁₆H₃₀O₂ 254.41 Anti-inflammatory precursor
Linoleic Acid 9Z,12Z-18:2 C₁₈H₃₂O₂ 280.45 Arachidonic acid precursor
5-Oxo-ODE 5-oxo-6E,8Z-18:2 C₁₈H₂₈O₃ 292.42 OXE receptor agonist

Q & A

Q. What is the role of Sebaleic Acid-d19 in quantifying endogenous sebaleic acid in sebum studies?

this compound serves as a deuterated internal standard for precise quantification of endogenous sebaleic acid (cis-5,8-octadecadienoic acid) in lipidomic analyses. Its structural similarity ensures co-elution with the target analyte during gas chromatography (GC) or liquid chromatography (LC), enabling accurate calibration via stable isotope dilution. Researchers typically spike known concentrations of this compound into sebum extracts to correct for matrix effects and instrument variability . For example, in NMR-based lipid profiling, its deuterated backbone minimizes spectral overlap, improving resolution in deuterated solvent systems .

Q. How should researchers design experiments to optimize the use of this compound as an internal standard?

Experimental design should include:

  • Calibration curves : Prepare serial dilutions of this compound (e.g., 0.1–100 ng/µL) spiked into blank matrices (e.g., synthetic sebum) to assess linearity and limit of detection.
  • Recovery tests : Compare analyte recovery rates in spiked vs. unspiked samples to validate extraction efficiency.
  • Instrument parameters : Optimize GC-MS conditions (e.g., column type: DB-5MS; ionization: electron impact) to resolve this compound from isotopic analogs and matrix interferences .
  • Quality controls : Include inter-day replicates to evaluate precision (<15% CV).

Q. Which analytical techniques are most suitable for detecting this compound in complex biological samples?

High-resolution mass spectrometry (HRMS) coupled with GC or LC is preferred for distinguishing this compound from endogenous isomers. For example:

  • GC-MS : Enables separation based on volatility, ideal for fatty acid methyl esters (FAMEs) derivatized via BF₃-methanol.
  • LC-HRMS : Detects intact molecules in negative ionization mode, avoiding derivatization artifacts.
  • NMR spectroscopy : Useful for non-destructive quantification in deuterated chloroform extracts, leveraging the distinct ¹H-NMR shifts of deuterated carbons .

Advanced Research Questions

Q. How can researchers resolve matrix effects when quantifying this compound in heterogeneous sebum samples?

Matrix effects arise from co-eluting lipids (e.g., triglycerides, squalene). Mitigation strategies include:

  • Sample cleanup : Solid-phase extraction (SPE) with C18 cartridges to remove non-polar interferents.
  • Post-column infusion : Monitor ion suppression/enhancement in real-time using a this compound reference signal.
  • Matrix-matched calibration : Use pooled sebum samples from multiple donors to mimic natural lipid variability .
  • Data normalization : Apply batch correction algorithms (e.g., Combat) to account for inter-sample variability .

Q. What strategies minimize isotopic interference in studies using this compound for stable isotope labeling?

Isotopic interference can occur due to natural abundance ¹³C or ²H in samples. Solutions include:

  • High-resolution mass spectrometry : Use instruments with resolving power >50,000 (e.g., Q-Exactive) to separate this compound (m/z 299.28) from ¹³C-containing analogs (Δm/z ~0.01).
  • Chromatographic optimization : Extend GC run times or employ ultra-high-performance LC (UHPLC) to resolve co-eluting deuterated and non-deuterated species.
  • Spectral deconvolution : Apply software tools (e.g., XCMS) to differentiate overlapping isotopic patterns .

Q. How should researchers validate the accuracy of this compound-based quantification methods in longitudinal studies?

Validation requires:

  • Inter-laboratory reproducibility : Share standardized protocols (e.g., ISTD concentration, derivatization time) across collaborating labs.
  • Cross-validation with alternative methods : Compare results against non-isotopic methods (e.g., gravimetric analysis or enzymatic assays).
  • Stability tests : Assess this compound degradation under storage conditions (e.g., −80°C vs. room temperature) via LC-MS stability-indicating assays .
  • Blinded reanalysis : Re-test a subset of samples to confirm intra-study consistency .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in this compound recovery rates across different sebum collection methods?

Discrepancies may stem from:

  • Sampling bias : Sebum collected via adhesive patches vs. solvent swabs yields varying lipid profiles. Standardize collection protocols (e.g., forehead swabs with hexane:isopropanol 3:2).
  • Degradation : Light or heat exposure during storage can oxidize sebaleic acid. Add antioxidants (e.g., BHT) and store samples under inert gas .
  • Instrument drift : Recalibrate MS detectors daily using a this compound reference standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.